molecular formula C10H12N2S B8475753 4-Benzyl-2-imidazolidinethione

4-Benzyl-2-imidazolidinethione

Cat. No. B8475753
M. Wt: 192.28 g/mol
InChI Key: AYOSMVQZZOYJPB-UHFFFAOYSA-N
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Patent
US07115748B2

Procedure details

A solution of 3 (9.75 g, 0.65 mol) in dichloromethane (75 mL) under argon was treated with a solution of 1,1′-thiocarbonyldiimidazole in dichloromethane (12.16 g, 0.068 mol) added over 45 min. The reaction was stirred for 15 min after the addition was complete and HPLC analysis indicated complete reaction. The reaction mixture was diluted with dichloromethane (200 mL) and washed with water (3×100 mL) and brine (100 mL). The organic solution was filtered through 1PS filter paper and evaporated under reduced pressure to give a yellow solid. The solid was suspended in 100 mL of 10% hexane-ethyl acetate and filtered. The filter cake was washed with 50 mL of 10% hexane-ethyl acetate and air dried to give 11.2 g (90% yield) of 4. HPLC analysis indicated 99% purity. NMR (CDCl3:d6-DMSO) δ 7.8 (S br, 2H), 7.4 (S, 5H), 4.0–4.7 (m, 1H), 3.3–3.9 (m, 2H), 2.7–3.2 (m, 2H).
Name
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
12.16 g
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
hexane ethyl acetate
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]([NH2:11])[CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](N1C=CN=C1)(N1C=CN=C1)=[S:13]>ClCCl.CCCCCC.C(OCC)(=O)C>[CH2:7]([CH:8]1[CH2:9][NH:10][C:12](=[S:13])[NH:11]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.75 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(CN)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
12.16 g
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
hexane ethyl acetate
Quantity
100 mL
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
reaction
WASH
Type
WASH
Details
washed with water (3×100 mL) and brine (100 mL)
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered through 1PS filter paper
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 50 mL of 10% hexane-ethyl acetate and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NC(NC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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